![molecular formula C21H16Cl2F2N6S B4618694 N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618694.png)
N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
Synthesis Analysis
The synthesis of bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas, which are structurally related to the compound , has been facilitated by reactions under ultrasound irradiation and classical heating methods. These methods have shown substantial improvement in reaction rates and yields, particularly when ultrasound is employed, demonstrating an efficient pathway for creating complex thiourea derivatives (Li Xiao, Chenjiang Liu, & Yanping Li, 2009).
Molecular Structure Analysis
The crystal structure and molecular conformation of compounds closely related to N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea have been determined through X-ray diffraction techniques. These studies reveal that the carbonyl and thiourea groups tend to be almost planar, with certain configurations being stabilized by intramolecular hydrogen bonding (A. Saeed et al., 2010).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions, often involving the functionalization of the thiourea moiety or interactions with metal ions to form complexes. Such reactions are essential for exploring the chemical versatility and potential applications of these molecules in coordination chemistry and material science (You‐Ming Zhang et al., 2007).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through various analytical techniques, such as NMR, IR spectroscopy, and single crystal X-ray diffraction, providing insights into the stability and reactivity of the compound (A. Saeed & M. Parvez, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming derivatives, and interactions with metal ions, underscore the compound's versatility. Studies on similar compounds have elucidated various functional groups' roles and the impact of substituents on the compound's overall reactivity and stability (G. Binzet et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis
- Novel bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas were synthesized through reactions of substituted pyrazol-4-ylcarbonyl isothiocyanates with different diamines, demonstrating improved rates and yields under ultrasound irradiation compared to classical heating methods. These compounds were structurally characterized by elemental and spectral analysis (Li Xiao, Chenjiang Liu, Yanping Li, 2009).
Antioxidant and Anticancer Activities
- Some bis(thiourea) compounds have been reported to possess excellent performance in pharmaceutical fields due to their ability to form chelating complexes with various anions and metal ions. A study synthesized new bis(thiourea) derivatives, showing higher antioxidant activity than ascorbic acid, indicating potential pharmaceutical applications (Syadza Firdausiah, S. Hasbullah, B. Yamin, 2018).
Pharmaceutical Applications
- Research on fluorinated pyrazoles and thiourea derivatives prepared as hypoglycemic agents revealed significant antidiabetic activity. The study involved synthesizing fluorinated pyrazoles, benzenesulfonylurea, thiourea, and their cyclic sulfonylthiourea derivatives, demonstrating the potential of these compounds as leads for future drug discovery (H. Faidallah, M. M. Al-Mohammadi, K. Alamry, K. A. Khan, 2016).
Ligand Affinity and Metal Complex Formation
- A study on the synthesis and characterization of new thiourea derivatives and their nickel and copper complexes highlighted the potential of these compounds in forming stable metal complexes, which could have implications in catalysis and material science. The compounds were characterized using various spectroscopic techniques, providing insights into their structural and chemical properties (G. Binzet, Gülten Kavak, N. Külcü, S. Özbey, U. Flörke, H. Arslan, 2013).
properties
IUPAC Name |
1,3-bis[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F2N6S/c22-15-11-30(9-13-5-1-3-7-17(13)24)28-19(15)26-21(32)27-20-16(23)12-31(29-20)10-14-6-2-4-8-18(14)25/h1-8,11-12H,9-10H2,(H2,26,27,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDUQFJTFFGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=S)NC3=NN(C=C3Cl)CC4=CC=CC=C4F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F2N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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